molecular formula C25H25N3O4S B1680977 西格列他扎 CAS No. 342026-92-0

西格列他扎

货号 B1680977
CAS 编号: 342026-92-0
分子量: 463.6 g/mol
InChI 键: SRFCAWATPLCLMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sipoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity . It has a molecular formula of C25H25N3O4S .


Molecular Structure Analysis

The molecular structure of Sipoglitazar is described by its IUPAC name: 3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid . Its molecular weight is 463.6 g/mol .


Chemical Reactions Analysis

Sipoglitazar undergoes an unusual metabolic pathway. The deethylated metabolite (M-I) and the glucuronide conjugate of Sipoglitazar (Sipoglitazar-G) are key metabolites in the elimination process . Sipoglitazar is initially metabolized to Sipoglitazar-G1 by UDP-glucuronosyltransferase and then Sipoglitazar-G1 is metabolized to M-I by O-dealkylation by CYP2C8 and deconjugation .

科学研究应用

Specific Scientific Field

Pharmacogenetics

Summary of the Application

Sipoglitazar, a novel azolealkanoic acid derivative, has selective activity for the peroxisome proliferator-activated receptors (PPAR) PPARγ, PPARα, and PPARδ . It undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT) . The application of Sipoglitazar in pharmacogenetics involves exploring the influence of genetic polymorphism in UGT on the pharmacokinetics of Sipoglitazar .

Methods of Application or Experimental Procedures

Three preliminary phase I clinical pharmacology studies were conducted in tandem in healthy human subjects . Genotyping was undertaken in a total of 82 subjects in the phase I program for the purpose of genotyping UGT polymorphisms . Plasma samples were collected for up to 48 h post-dose to characterize the pharmacokinetic profile following a single oral dose of the drug .

Results or Outcomes

The proportion of variability in AUC 0-∞ explained by UGT2B15 was 66.7 % . Subjects homozygous for the UGT2B15 D85Y variant (UGT2B15*2/2) were exposed to greater plasma concentrations of Sipoglitazar than subjects homozygous for the wild-type allele UGT2B151/1 (3.26-fold higher) or heterozygous allele UGT2B151/*2 (2.16-fold higher) .

Application in Metabolic Fate Studies

Specific Scientific Field

Metabolic Fate Studies

Summary of the Application

Sipoglitazar is mainly excreted into the feces via biliary excretion as sipoglitazar-G, while the major component was M-I-G in the urine and M-I in the feces of monkeys . In hepatocytes, the metabolism was not extensively advanced in rats and the main metabolites were M-I and sipoglitazar-G in humans, similar to the metabolic profile in monkeys .

Methods of Application or Experimental Procedures

Animal studies using ª14C«sipoglitazar are essential to understand the fate of new drugs . These ADME data are helpful to understand the pharmacological properties of sipoglitazar .

Results or Outcomes

The metabolic fate of sipoglitazar was studied in rats and monkeys and compared with humans in vitro . The results showed that sipoglitazar was mainly excreted into the feces via biliary excretion as sipoglitazar-G .

Application in Diabetes Treatment

Specific Scientific Field

Endocrinology

Summary of the Application

Sipoglitazar, also known as Saroglitazar, is a drug for the treatment of type 2 diabetes mellitus and dyslipidemia . It is approved for use in India by the Drug Controller General of India . Saroglitazar is indicated for the treatment of diabetic dyslipidemia and hypertriglyceridemia with type 2 diabetes mellitus not controlled by statin therapy .

Methods of Application or Experimental Procedures

Saroglitazar is an oral medication . It is a first in class drug which acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR) . Agonist action on PPARα lowers high blood triglycerides, and agonist action on PPARγ improves insulin resistance and consequently lowers blood sugar .

Results or Outcomes

In clinical studies, saroglitazar has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol a characteristic hallmark of atherogenic diabetic dyslipidemia (ADD) . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA 1c in diabetes patients .

Application in Retinopathy Prevention

Specific Scientific Field

Ophthalmology

Summary of the Application

A study done in rats concluded that saroglitazar has the potential to prevent the progression of retinopathy in diabetes patients .

Methods of Application or Experimental Procedures

The study was conducted using preclinical models .

Results or Outcomes

The results showed that saroglitazar has the potential to prevent the progression of retinopathy in diabetes patients .

Application in Diabetic Nephropathy

Specific Scientific Field

Nephrology

Summary of the Application

Diabetic Nephropathy (DN) refers to a significant complication characterized by structural and functional changes in the kidneys induced by diabetes . Sipoglitazar has been shown to be useful in diabetic nephropathy .

Methods of Application or Experimental Procedures

The study was conducted using preclinical models .

Results or Outcomes

The results showed that Sipoglitazar has the potential to prevent the progression of nephropathy in diabetes patients .

Application in Diabetic Retinopathy

Specific Scientific Field

Ophthalmology

Summary of the Application

Diabetic retinopathy occurs due to long-term diabetes with changing blood glucose levels and has become the most common cause of vision loss worldwide . Sipoglitazar has been shown to be useful in diabetic retinopathy .

Methods of Application or Experimental Procedures

The study was conducted using preclinical models .

Results or Outcomes

The results showed that Sipoglitazar has the potential to prevent the progression of retinopathy in diabetes patients .

未来方向

The UGT2B15 genotype could explain 66% of the variability of Sipoglitazar exposure, as determined by AUC 0-∞ . This indicates that Sipoglitazar clearance is substantially modified by UGT2B15 enzyme variants, with higher exposure observed in the UGT2B15*2/*2 genotype group . This could be a potential area of future research.

属性

IUPAC Name

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCAWATPLCLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870331
Record name 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sipoglitazar

CAS RN

342026-92-0
Record name Sipoglitazar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIPOGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-[3-ethoxy-1-(4-hydroxybenzyl)-1H-pyrazol-4-yl]propionate (1.50 g), 4-chloromethyl-2-phenylthiazole (1.05 g), potassium carbonate (1.30 g), and N,N-dimethylformamide (20 ml) was stirred at room temperature overnight. The reaction mixture was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with water, then, with saturated aqueous sodium chloride solution, and dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and a colorless oily substance was obtained from the fraction eluted with ethyl acetate-hexane (1:2, volume ratio). A mixture of the obtained oily substance, 1 N aqueous sodium hydroxide solution (10 ml), tetrahydrofuran (10 ml), and ethanol (10 ml) was stirred at room temperature for two hours, diluted with 1 N hydrochloric acid (10 ml), and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. The obtained colorless crystals were collected by filtration and 3-[3-ethoxy-1-[4-(2-phenyl-4-thiazolylmethoxy)benzyl]-1H-pyrazol-4-yl]propionic acid (1.60 g, yield: 73%) was obtained. This was recrystallized from acetone-hexane. Melting point: 114–115° C.
Name
ethyl 3-[3-ethoxy-1-(4-hydroxybenzyl)-1H-pyrazol-4-yl]propionate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sipoglitazar
Reactant of Route 2
Sipoglitazar
Reactant of Route 3
Sipoglitazar
Reactant of Route 4
Sipoglitazar
Reactant of Route 5
Reactant of Route 5
Sipoglitazar
Reactant of Route 6
Sipoglitazar

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。